6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
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Overview
Description
6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a chemical compound that belongs to the class of benzoxazine derivatives Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the reaction of 2-ethylphenylamine with phosgene to form an intermediate isocyanate. This intermediate then undergoes cyclization with 2-chlorobenzoic acid to yield the desired benzoxazine derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the benzoxazine ring can lead to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various substituted benzoxazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity. It may serve as a lead compound for the development of new drugs.
Industry: In materials science, benzoxazine derivatives are used in the production of high-performance polymers and resins. This compound can contribute to the development of advanced materials with improved properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but lacks the ethyl group on the phenyl ring.
3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but lacks the chlorine atom.
6-chloro-3-(2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of both the chlorine atom and the ethyl group on the phenyl ring makes 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other benzoxazine derivatives.
Properties
IUPAC Name |
6-chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-10-5-3-4-6-13(10)18-15(19)12-9-11(17)7-8-14(12)21-16(18)20/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPDEUAVKOQPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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